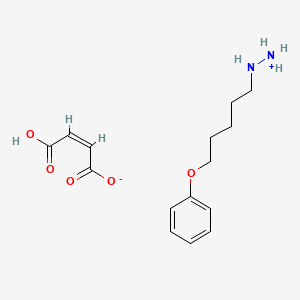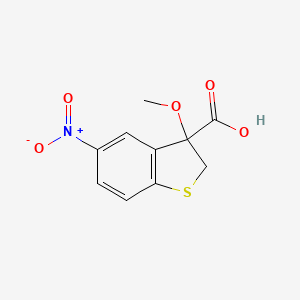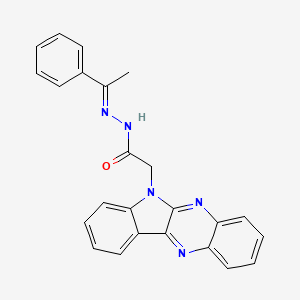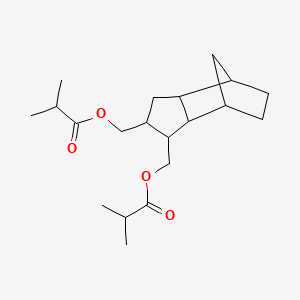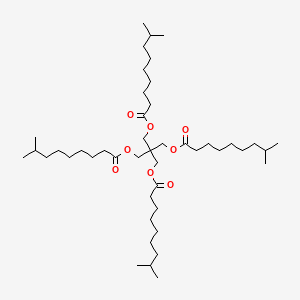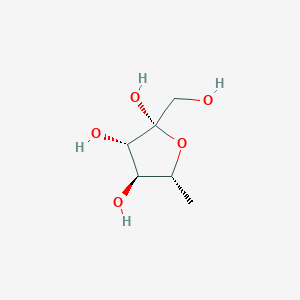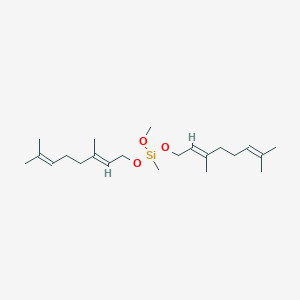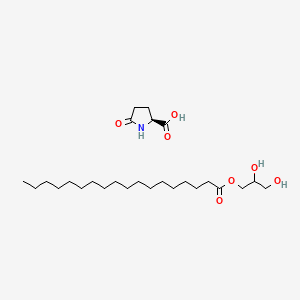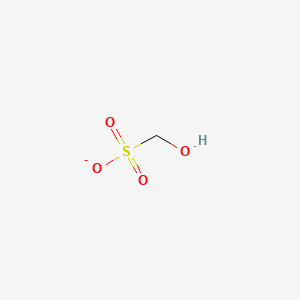
Hydroxymethanesulfonate ION(1-)
Übersicht
Beschreibung
Hydroxymethanesulfonate ion (1-) is an organosulfur compound with the chemical formula CH₂(OH)SO₃⁻. It is a significant component in atmospheric aerosols and plays a crucial role in the sulfur cycle. This compound is formed through the nucleophilic addition of bisulfite (HSO₃⁻) or sulfite (SO₃²⁻) ions to formaldehyde (HCHO) in the aqueous phase .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hydroxymethanesulfonate ion (1-) is synthesized through the reaction of sulfur dioxide (SO₂) with formaldehyde in the presence of water. The reaction proceeds as follows: [ \text{SO}_2 + \text{HCHO} + \text{H}_2\text{O} \rightarrow \text{CH}_2(\text{OH})\text{SO}_3^- ] This reaction typically occurs in aqueous environments, such as cloud and fog water, where sulfur dioxide and formaldehyde are dissolved .
Industrial Production Methods
the laboratory synthesis involves the controlled reaction of sulfur dioxide and formaldehyde in aqueous solutions under specific conditions to ensure the formation of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Hydroxymethanesulfonate ion (1-) undergoes various chemical reactions, including:
Oxidation: It can be oxidized by hydroxyl radicals (OH) to form sulfate (SO₄²⁻) and peroxydisulfate (S₂O₈²⁻) ions
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydroxyl radicals (OH) in atmospheric conditions
Substitution: Nucleophiles such as bisulfite (HSO₃⁻) or sulfite (SO₃²⁻) ions can react with formaldehyde to form hydroxymethanesulfonate ion (1-).
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Hydroxymethanesulfonate ion (1-) has several scientific research applications:
Atmospheric Chemistry: It is studied for its role in the sulfur cycle and its impact on aerosol properties, such as hygroscopicity, acidity, and viscosity
Environmental Science: It is used to understand the formation and transformation of sulfur-containing compounds in the atmosphere
Analytical Chemistry: Techniques such as ion chromatography and mass spectrometry are employed to quantify hydroxymethanesulfonate ion (1-) in environmental samples
Wirkmechanismus
Hydroxymethanesulfonate ion (1-) exerts its effects through its participation in atmospheric chemical reactions. It is formed via the nucleophilic addition of bisulfite or sulfite ions to formaldehyde in aqueous environments. The compound can undergo oxidation by hydroxyl radicals, leading to the formation of sulfate and peroxydisulfate ions. These reactions contribute to the transformation of sulfur species in the atmosphere .
Vergleich Mit ähnlichen Verbindungen
Hydroxymethanesulfonate ion (1-) can be compared with other organosulfur compounds, such as:
Methanesulfonate (CH₃SO₃⁻): Formed from the oxidation of dimethyl sulfide (DMS) and abundant in marine aerosols.
Organosulfates (ROSO₃⁻): Formed from the reaction of sulfuric acid with organic compounds in the atmosphere.
Sulfoxides (RSOR’): Formed from the oxidation of sulfides and present in secondary organic aerosols.
Hydroxymethanesulfonate ion (1-) is unique due to its formation mechanism involving formaldehyde and its significant presence in atmospheric aerosols during winter haze episodes .
Eigenschaften
IUPAC Name |
hydroxymethanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4O4S/c2-1-6(3,4)5/h2H,1H2,(H,3,4,5)/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DETXZQGDWUJKMO-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(O)S(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3O4S- | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20225910 | |
| Record name | Hydroxymethanesulfonate ION(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20225910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7494-19-1 | |
| Record name | Hydroxymethanesulfonate ION(1-) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007494191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxymethanesulfonate ION(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20225910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HYDROXYMETHANESULFONATE ION(1-) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y246NTV7W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


